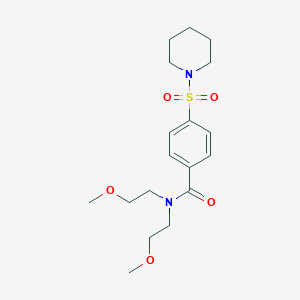
N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide, also known as BMS-204352, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide works by blocking the TRPV1 channel, which is involved in the perception of pain. This channel is activated by various stimuli, including heat, acid, and capsaicin. When activated, the channel allows ions to flow into the cell, leading to depolarization and the perception of pain. N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide binds to a specific site on the channel, preventing its activation and reducing the perception of pain.
Biochemical and Physiological Effects:
N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its role in reducing pain perception, N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to reduce inflammation and oxidative stress. It has also been shown to have a protective effect on neurons, potentially reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for the TRPV1 channel. This makes it a valuable tool for studying the role of this channel in various physiological processes. However, one limitation of N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide is its relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of the TRPV1 channel.
Direcciones Futuras
There are a number of future directions for research on N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide. One area of interest is in the development of more potent and selective TRPV1 inhibitors. Another area of research is in the potential use of N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide for the treatment of other conditions, such as inflammatory bowel disease and cancer. Finally, there is ongoing research to better understand the physiological and biochemical effects of N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide, which may lead to the development of new therapeutic approaches.
Aplicaciones Científicas De Investigación
N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neuropathic pain. Studies have shown that N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain. N,N-bis(2-methoxyethyl)-4-(1-piperidinylsulfonyl)benzamide has been shown to reduce pain behavior in animal models of neuropathic pain, and clinical trials are ongoing to evaluate its efficacy in humans.
Propiedades
IUPAC Name |
N,N-bis(2-methoxyethyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-24-14-12-19(13-15-25-2)18(21)16-6-8-17(9-7-16)26(22,23)20-10-4-3-5-11-20/h6-9H,3-5,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKWDVMANZLFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-methoxyethyl)-4-piperidin-1-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-4-{[(1-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4672645.png)
![N-(3-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4672652.png)
![2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4672661.png)

![methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate](/img/structure/B4672677.png)
![2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4672683.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4672693.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4672707.png)

![methyl 3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4672714.png)
![3-(5-{[(1-methyl-3-phenylpropyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4672721.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4672738.png)